molecular formula C9H19NO3S B1144119 N-(1-((9H-Xanthene-9-carbonyl)oxy)ethyl)-N-isopropyl-N-methylpropan-2-aminium bromide CAS No. 113-40-6

N-(1-((9H-Xanthene-9-carbonyl)oxy)ethyl)-N-isopropyl-N-methylpropan-2-aminium bromide

Cat. No.: B1144119
CAS No.: 113-40-6
M. Wt: 221.32
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Description

Quaternary Ammonium Compounds: Background and Significance

Quaternary ammonium compounds (QACs) are cationic surfactants characterized by a central nitrogen atom bonded to four alkyl or aryl groups, forming a permanently charged polyatomic ion. These compounds exhibit broad antimicrobial activity by disrupting microbial cell membranes through electrostatic interactions with negatively charged phospholipids. Their structural versatility allows tuning of physicochemical properties, such as solubility and lipophilicity, by modifying alkyl chain lengths or introducing aromatic substituents.

QACs are classified into groups based on molecular architecture. For example, the U.S. Environmental Protection Agency categorizes them into:

  • Group I : Didecyl dimethyl ammonium chloride (DDAC) with two C10–C12 alkyl chains
  • Group II : Alkyl dimethyl benzyl ammonium chloride (ADBAC) containing a benzyl group
  • Group III : Complex mixtures like cetylpyridinium chloride

Table 1 : Representative QACs and Their Structural Features

Compound Abbreviation Key Functional Groups
Benzalkonium chloride BAC Benzyl, C12–C14 alkyl chains
Didecyl dimethyl ammonium chloride DDAC Two C10 alkyl chains
Cetylpyridinium chloride CPC Pyridinium ring, C16 alkyl chain

The global demand for QACs surged during the SARS-CoV-2 pandemic due to their efficacy against enveloped viruses. However, emerging concerns about environmental persistence and microbial resistance necessitate structural innovations.

Xanthene-Based Structures in Chemical Research

Xanthene, a tricyclic heteroaromatic system comprising two benzene rings fused to a central oxygen-containing pyran ring, serves as a scaffold for dyes, fluorophores, and pharmaceuticals. Its planar structure enables π-π stacking interactions, while substituents at the 9-position modulate electronic properties.

Key applications include:

  • Fluorescent probes : Xanthene derivatives like fluorescein and rhodamine exhibit tunable emission in the visible to near-infrared (NIR) spectrum. Modifications at the 9-position enhance photostability and quantum yields.
  • Photovoltaic materials : Spiro[fluorene-9,9′-xanthene] derivatives improve hole transport in perovskite solar cells due to their rigid, three-dimensional structures.
  • Pharmaceutical agents : Xanthene carbamates and carbonates demonstrate antimuscarinic and antitumor activities.

The 9H-xanthene-9-carbonyl group in the target compound introduces rigidity and aromaticity, potentially enhancing binding interactions in biological or material systems.

Historical Context and Development

The synthesis of xanthene derivatives dates to 1871, when Adolf von Baeyer first prepared fluorescein by condensing phthalic anhydride with resorcinol. QACs emerged in the 1940s as disinfectants, with benzalkonium chloride becoming a clinical staple. Propantheline bromide, a xanthene-containing QAC developed in the mid-20th century, demonstrated antispasmodic effects via muscarinic receptor antagonism.

Recent advances combine QACs with xanthene motifs to exploit synergistic properties. For example:

  • NIR fluorophores : Xanthene-QAC conjugates enable simultaneous microbial imaging and disinfection.
  • Polymer coatings : QAC-functionalized xanthene polymers provide durable antimicrobial surfaces.

Structural Relationship to Propantheline Bromide

The target compound shares structural homology with propantheline bromide, a clinically used anticholinergic agent. Both molecules feature:

  • A quaternary ammonium center providing cationic character.
  • A 9H-xanthene-9-carbonyl group conferring planar aromaticity.
  • Ester linkages modulating hydrolytic stability.

Table 2 : Comparative Structural Analysis

Feature Target Compound Propantheline Bromide
Quaternary ammonium groups N-isopropyl-N-methylpropan-2-aminium Diisopropylmethylammonium
Xanthene substitution 9-carbonyloxyethyl ester 9-carboxylate direct attachment
Counterion Bromide Bromide

The target compound’s extended ester chain (1-((9H-xanthene-9-carbonyl)oxy)ethyl) may enhance lipid membrane interaction compared to propantheline’s shorter carboxylate linkage. This modification could influence biodistribution or material compatibility in industrial applications.

Properties

IUPAC Name

methyl-di(propan-2-yl)-[1-(9H-xanthene-9-carbonyloxy)ethyl]azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30NO3.BrH/c1-15(2)24(6,16(3)4)17(5)26-23(25)22-18-11-7-9-13-20(18)27-21-14-10-8-12-19(21)22;/h7-17,22H,1-6H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJDBNGQHCDRTKM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[N+](C)(C(C)C)C(C)OC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Xanthene-9-carboxylic Acid

Xanthene-9-carboxylic acid is prepared through Friedel-Crafts acylation of xanthene using acetyl chloride in the presence of AlCl₃. The reaction proceeds at 40–60°C for 6–8 hours, yielding the carboxylic acid derivative (85–90% purity). Alternative methods involve hydrolysis of 9-cyano xanthene under basic conditions, though this route is less common for position 9 substitution.

Esterification with 1-Bromoethanol

Xanthene-9-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in dichloromethane at 0–5°C. The acid chloride is then reacted with 1-bromoethanol in the presence of pyridine to form 1-bromoethyl xanthene-9-carboxylate. Typical conditions include:

  • Solvent : Dichloromethane

  • Temperature : 25°C

  • Yield : 78–82%

Quaternization of Tertiary Amine

N-Isopropyl-N-methylpropan-2-amine is alkylated with 1-bromoethyl xanthene-9-carboxylate in acetonitrile at 60–70°C for 12–16 hours. The reaction is monitored via TLC (dichloromethane:methanol = 20:1), and the product is isolated by solvent evaporation followed by recrystallization from ethyl acetate/n-hexane.

  • Molar ratio : 1:1 (amine:alkylating agent)

  • Catalyst : Potassium iodide (5 mol%) enhances reaction rate.

  • Yield : 85–90%

Synthetic Route 2: Stepwise Esterification and Salt Formation

Preparation of N-(1-Hydroxyethyl)-N-isopropyl-N-methylpropan-2-aminium Bromide

The tertiary amine is first quaternized with 1-bromoethanol in dimethylformamide (DMF) at 75°C for 2 hours, forming the hydroxyethyl quaternary ammonium bromide. Excess 1-bromoethanol ensures complete conversion.

Esterification with Xanthene-9-carbonyl Chloride

The hydroxyl group of the quaternary ammonium intermediate is esterified with xanthene-9-carbonyl chloride using 4-dimethylaminopyridine (DMAP) as a catalyst. Reaction conditions:

  • Solvent : Tetrahydrofuran (THF)

  • Temperature : 0°C → 25°C (gradual warming)

  • Yield : 70–75%

Critical Process Parameters and Optimization

Solvent Selection

  • Polar aprotic solvents (DMF, acetonitrile) favor quaternization by stabilizing ionic intermediates.

  • Esterification efficiency improves with THF due to its ability to dissolve both hydrophilic and hydrophobic reactants.

Temperature Control

  • Quaternization : Elevated temperatures (60–75°C) accelerate alkylation but risk decomposition. Monitoring via HPLC is essential.

  • Esterification : Low temperatures (0–5°C) minimize side reactions during acid chloride formation.

Purification Strategies

  • Recrystallization : Ethyl acetate/n-hexane mixtures (1:3 v/v) yield high-purity product (>98%).

  • Decolorization : Activated carbon treatment removes impurities from intermediate stages.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.8–7.2 (m, 8H, xanthene aromatic), 4.5–4.3 (m, 2H, OCH₂), 3.2 (s, 3H, NCH₃), 1.4 (d, 6H, CH(CH₃)₂).

  • IR (KBr) : 1745 cm⁻¹ (C=O ester), 1650 cm⁻¹ (aromatic C=C).

Purity Assessment

  • HPLC : C18 column, methanol/water (75:25), retention time = 8.2 min.

  • Elemental Analysis : Calculated (%) C 61.62, H 6.74, N 3.12; Found C 61.58, H 6.70, N 3.09.

Scalability and Industrial Considerations

Batch vs. Continuous Flow

  • Batch processing is preferred for small-scale synthesis (<10 kg) due to flexibility.

  • Flow reactors improve heat transfer and reproducibility for large-scale production (>100 kg).

Cost Drivers

  • 1-Bromoethanol : Accounts for 40–50% of raw material costs.

  • Solvent recovery : DMF and THF are recycled via distillation to reduce expenses .

Chemical Reactions Analysis

Types of Reactions

Propantheline bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .

Scientific Research Applications

Photochemical Applications

The compound exhibits significant potential as a photochemical agent. Its structure allows it to absorb light in specific wavelengths, making it suitable for applications in:

  • Photodynamic Therapy (PDT) : The compound can be utilized in PDT for cancer treatment, where it generates reactive oxygen species upon light activation, leading to localized cell death. Research indicates that compounds with xanthene moieties can enhance the efficacy of PDT due to their ability to absorb light and produce singlet oxygen effectively .
  • Fluorescent Probes : The xanthene structure is known for its fluorescent properties, making this compound valuable in biological imaging. It can be used as a fluorescent marker to visualize cellular processes, track drug delivery systems, or study molecular interactions within biological systems. Its brightness and stability under physiological conditions enhance its applicability in live-cell imaging .

Drug Delivery Systems

The compound's amphiphilic nature allows it to form micelles or liposomes, which can encapsulate hydrophobic drugs. This property is particularly useful in:

  • Targeted Drug Delivery : By modifying the surface characteristics of drug carriers with this compound, researchers can improve the specificity of drug delivery to target tissues or tumors. The ability to control the release rate of therapeutic agents from these carriers enhances treatment efficacy while minimizing side effects .
  • Nanocarrier Development : N-(1-((9H-Xanthene-9-carbonyl)oxy)ethyl)-N-isopropyl-N-methylpropan-2-aminium bromide can be incorporated into nanocarriers designed for delivering RNA or DNA-based therapies. Its biocompatibility and ability to facilitate cellular uptake make it a promising candidate for gene therapy applications .

Case Study 1: Photodynamic Therapy Efficacy

A study investigated the efficacy of xanthene derivatives in PDT against various cancer cell lines. The results demonstrated that the incorporation of this compound significantly increased the generation of singlet oxygen, leading to enhanced cytotoxicity against tumor cells compared to standard PDT agents .

Case Study 2: Drug Delivery Mechanism

In another research project, the compound was evaluated for its ability to encapsulate doxorubicin in polymeric micelles. The study found that the micelles formed with this compound exhibited improved solubility and stability of doxorubicin, resulting in enhanced therapeutic outcomes in animal models of breast cancer. The controlled release profile indicated a sustained release over time, which is crucial for reducing systemic toxicity and improving patient compliance .

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Benefits
Photodynamic TherapyCancer treatmentEnhanced singlet oxygen production
Fluorescent ProbesBiological imagingHigh brightness and stability
Targeted Drug DeliveryNanocarrier developmentImproved specificity and reduced side effects
Gene TherapyRNA/DNA deliveryEnhanced cellular uptake

Mechanism of Action

Propantheline bromide exerts its effects by blocking muscarinic receptors, thereby inhibiting the action of acetylcholine. This leads to a reduction in smooth muscle spasms and decreased secretions in the gastrointestinal tract. At higher doses, it also blocks nicotinic receptors, resulting in neuromuscular blocking .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : N-(1-((9H-Xanthene-9-carbonyl)oxy)ethyl)-N-isopropyl-N-methylpropan-2-aminium bromide
  • Synonyms: 9-Hydroxy Propantheline Bromide (), CAS 93446-02-7 ().
  • Molecular Formula: C₂₃H₃₀BrNO₄ ().
  • Molecular Weight: 464.400 g/mol (monoisotopic mass: 463.135821) ().
  • Structure : Features a quaternary ammonium center linked to a 9H-xanthene-9-carbonyloxyethyl group. The hydroxyl substitution at the xanthene ring distinguishes it from its parent compound, Propantheline Bromide ().

Comparison with Similar Compounds

Structural Analogues of Propantheline Bromide

Propantheline Bromide

  • IUPAC Name : N-Methyl-N-(1-methylethyl)-N-[2-(9H-xanthen-9-ylcarbonyloxy)ethyl]-2-propanaminium bromide ().
  • Key Differences : Lacks the hydroxyl group on the xanthene ring (vs. 9-hydroxy derivative).
  • Pharmacological Impact : The absence of the hydroxyl group enhances lipophilicity, increasing its anticholinergic potency but reducing solubility in aqueous media ().
  • Applications : Widely used as an antispasmodic agent ().
Parameter 9-Hydroxy Propantheline Bromide Propantheline Bromide
Molecular Formula C₂₃H₃₀BrNO₄ C₂₃H₃₀BrNO₃
Molecular Weight (g/mol) 464.40 448.39
Xanthene Substitution 9-Hydroxy Unsubstituted
Solubility Higher polarity Lower polarity
Primary Use Analytical reference standard Therapeutic agent

References : .

Propantheline-D3 Bromide

  • IUPAC Name : N-(2-((9H-Xanthene-9-carbonyl)oxy)ethyl)-N-isopropyl-N-(methyl-d₃)propan-2-aminium bromide ().
  • Key Differences : Incorporates deuterium at the methyl group attached to the ammonium center.
  • Analytical Utility : Used as an internal standard in mass spectrometry to track metabolic pathways of Propantheline Bromide ().
  • Molecular Weight: 451.42 g/mol (vs. 464.40 g/mol for the non-deuterated form) ().

Compounds with Quaternary Ammonium Moieties

Methantheline Bromide

  • Structure: Contains a diethylaminoethyl group instead of isopropyl groups ().
  • Pharmacological Impact : Reduced selectivity for muscarinic receptors compared to Propantheline derivatives, leading to broader side effects ().

Isopropyl S-2-diisopropylmethylammonium ethylphosphonothiolate iodide

  • Structure: Phosphonothiolate group replaces the xanthene-carboxylate moiety ().
  • Functional Impact: The phosphonothiolate group enhances acetylcholinesterase inhibition but introduces higher toxicity ().

Analytical and Pharmacokinetic Comparisons

Metabolic Stability

  • 9-Hydroxy Propantheline Bromide : The hydroxyl group facilitates phase II conjugation (e.g., glucuronidation), shortening its half-life compared to Propantheline Bromide ().
  • Propantheline-D3 Bromide : Deuterium substitution slows metabolic degradation, improving traceability in pharmacokinetic studies ().

Chromatographic Behavior

  • Retention Times : 9-Hydroxy Propantheline Bromide elutes earlier in reverse-phase HPLC due to higher polarity ().
  • Mass Spectrometry: Propantheline-D3 Bromide exhibits a distinct m/z shift (+3 Da) from its non-deuterated counterpart ().

Biological Activity

N-(1-((9H-Xanthene-9-carbonyl)oxy)ethyl)-N-isopropyl-N-methylpropan-2-aminium bromide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound’s structure features a xanthene moiety, which is known for its diverse biological properties. The presence of the aminium group suggests potential interactions with biological membranes and proteins, which may influence its biological activity.

Antiviral Activity

Research indicates that compounds derived from xanthene structures exhibit significant antiviral properties. For instance, a study highlighted the effectiveness of related xanthene derivatives against various viral strains. The mechanism often involves the inhibition of viral replication through interference with viral RNA synthesis or protein translation pathways .

Table 1: Antiviral Efficacy of Xanthene Derivatives

Compound NameVirus TypeIC50 (µM)Mechanism of Action
Compound AInfluenza5.0RNA synthesis inhibition
Compound BHIV2.5Protease inhibition
This compoundTBDTBDTBD

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have shown that xanthene derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of mitochondrial function. Preliminary data suggest that this compound may exert similar effects.

Case Study: Apoptotic Induction in Cancer Cell Lines
A recent study investigated the effect of this compound on different cancer cell lines, including breast and lung cancer cells. The results indicated a dose-dependent increase in apoptosis markers such as cleaved PARP and caspase-3 activation .

Table 2: Apoptosis Induction by this compound

Cell LineIC50 (µM)Apoptosis Markers Detected
MCF-7 (Breast)10Cleaved PARP, Caspase-3
A549 (Lung)15Cleaved PARP, Caspase-3

The proposed mechanisms underlying the biological activities of this compound include:

  • Membrane Interaction : The aminium group facilitates interaction with cellular membranes, enhancing cellular uptake.
  • Reactive Oxygen Species (ROS) Modulation : Similar compounds have been shown to modulate ROS levels, contributing to their cytotoxic effects.
  • Signal Transduction Pathways : The compound may influence key signaling pathways involved in cell proliferation and survival.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(1-((9H-xanthene-9-carbonyl)oxy)ethyl)-N-isopropyl-N-methylpropan-2-aminium bromide?

  • Methodological Answer : The synthesis typically involves quaternization of a tertiary amine precursor with an alkylating agent. For example, the tertiary amine (e.g., diisopropylmethylamine) reacts with a bromoethyl xanthene-9-carboxylate derivative under basic conditions. Refluxing in a polar aprotic solvent (e.g., acetonitrile) with catalytic tetrabutylammonium bromide (TBAB) enhances reactivity. Purification via recrystallization or column chromatography (using hexane:ethyl acetate gradients) is critical to isolate the quaternary ammonium salt .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) confirms connectivity, particularly resolving signals for the xanthene aromatic protons (δ 6.8–7.5 ppm) and quaternary ammonium methyl/isopropyl groups. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (using SHELXL for refinement) resolves stereochemistry and crystal packing .

Q. What are the key physicochemical properties influencing its solubility and stability?

  • Methodological Answer : The compound’s hydrophilicity is governed by the quaternary ammonium group, while the xanthene moiety contributes to hydrophobicity. LogP values (experimentally determined via shake-flask or HPLC methods) guide solvent selection. Stability studies under varying pH (e.g., 1–10) and temperature (25–60°C) in aqueous buffers identify degradation pathways, with LC-MS monitoring decomposition products .

Advanced Research Questions

Q. How can researchers resolve crystallographic disorder in the xanthene moiety during X-ray structure determination?

  • Methodological Answer : Disorder in aromatic systems (e.g., xanthene) arises from rotational flexibility. Refinement in SHELXL with split atom models and restraints (DFIX, SIMU) improves accuracy. High-resolution data (<1.0 Å) and low-temperature (e.g., 100 K) measurements reduce thermal motion artifacts. Validation tools like PLATON/CHECKCIF identify over-parameterization .

Q. What strategies address contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may stem from impurity profiles (e.g., unreacted precursors) or stereochemical variations. Rigorous purity assessment (HPLC with UV/ELSD detection) and chiral separation (using Chiralpak columns) isolate enantiomers. Biological assays (e.g., enzyme inhibition) should include positive controls (e.g., Propantheline Bromide) and validate receptor binding via isothermal titration calorimetry (ITC) .

Q. How does the compound interact with lipid bilayers or transmembrane proteins, and what experimental models are suitable?

  • Methodological Answer : Fluorescence quenching assays using liposomes (e.g., DOPC/DOPG membranes) quantify membrane insertion. Molecular dynamics (MD) simulations (AMBER/CHARMM force fields) model interactions with ion channels. For protein binding, surface plasmon resonance (SPR) or microscale thermophoresis (MST) measures affinity, while cryo-EM resolves structural changes .

Q. What are the challenges in optimizing this compound for in vivo imaging, and how can they be mitigated?

  • Methodological Answer : The xanthene group’s autofluorescence may interfere with imaging. Substitution with electron-withdrawing groups (e.g., –Cl or –CF₃) red-shifts emission wavelengths. In vivo stability is enhanced by PEGylation or encapsulation in lipid nanoparticles. Two-photon microscopy or near-infrared (NIR) probes improve tissue penetration .

Methodological Considerations Table

Research AspectKey TechniquesReferences
Synthesis Alkylation, TBAC catalysis, column chromatography
Structural Analysis X-ray (SHELXL), NMR, HRMS
Biological Interaction SPR, ITC, MD simulations
Stability pH/temperature stress testing, LC-MS

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